Superior Survival Rate and Lower Mortality Compared to Melarsoprol in Late-Stage Human African Trypanosomiasis (HAT)
In a large-scale programmatic analysis of 10,461 patients with late-stage T.b. gambiense HAT, treatment with eflornithine monotherapy resulted in a case fatality rate (CFR) of only 1.2% during treatment, compared to a CFR of 4.9% for standard-course melarsoprol and 4.2% for short-course melarsoprol [1]. Furthermore, the Kaplan-Meier probability of 12-month survival was >90% for eflornithine across most sites, while it was <90% for melarsoprol in all but two sites. This demonstrates a clear and significant survival advantage for patients treated with eflornithine over the former first-line therapy.
| Evidence Dimension | In-Treatment Case Fatality Rate (CFR) in Stage 2 HAT |
|---|---|
| Target Compound Data | 1.2% |
| Comparator Or Baseline | Standard-Course Melarsoprol: 4.9%; Short-Course Melarsoprol: 4.2% |
| Quantified Difference | Eflornithine CFR is 4.1-fold lower than standard-course melarsoprol |
| Conditions | Intent-to-treat analysis of 10,461 patients in nine MSF HAT treatment programmes in Africa |
Why This Matters
This data directly justifies the selection of eflornithine over the more toxic melarsoprol for treating late-stage HAT, a critical factor in healthcare procurement and clinical protocol design.
- [1] Balasegaram, M., Young, H., Chappuis, F., Priotto, G., Raguenaud, M. E., & Checchi, F. (2008). Effectiveness of melarsoprol and eflornithine as first-line regimens for gambiense sleeping sickness in nine Médecins Sans Frontières programmes. Transactions of the Royal Society of Tropical Medicine and Hygiene, 102(11), 1076-1083. PMID: 18947846. View Source
